3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

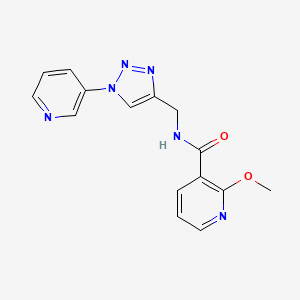

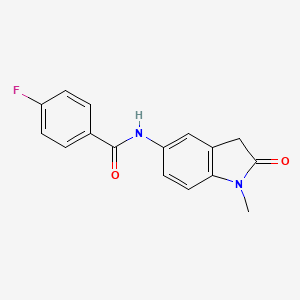

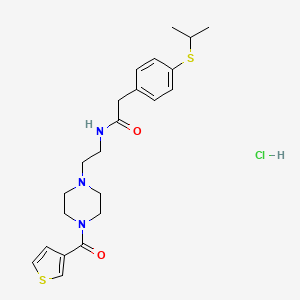

3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, also known as EF5, is a chemical compound that has gained significant attention in scientific research. EF5 is a hypoxia-selective nitroaromatic compound that has been used as a marker for identifying hypoxic regions in tumors.

Aplicaciones Científicas De Investigación

Facile Synthesis and Chemical Transformations

Quinazoline derivatives are synthesized through various methods, including the reaction of 3-aminoquinoline-2,4-diones with thiourea or potassium thiocyanate, leading to novel thioxo derivatives with potential in diverse chemical transformations (Mrkvička et al., 2010). Another approach involves the synthesis from carbon dioxide and 2-aminobenzonitriles using [Bmim]OH as a catalyst, representing a green protocol that underscores the importance of sustainable chemistry in the development of these compounds (Patil et al., 2009).

Potential in Drug Development

Quinazoline-2,4(1H,3H)-diones serve as crucial intermediates in the synthesis of numerous commercially available drugs. Their wide importance is highlighted by their use as key building blocks in developing medications like Zenarestat, Prazosin, Bunazosin, and Doxazosin. The search for safe and environmentally friendly synthesis methods remains a significant focus, aiming to develop practical and convenient synthetic methods that utilize nontoxic, inexpensive, and readily available starting materials (Vessally et al., 2017).

Applications in Herbicide Development

Exploring novel herbicides led to the synthesis of triketone-containing quinazoline-2,4-dione derivatives, demonstrating significant herbicidal activity against both broadleaf and monocotyledonous weeds. This research indicates the potential of these compounds in agricultural applications, offering new avenues for weed control with excellent crop selectivity (Wang et al., 2014).

Photophysical Properties for Viscosity Detection

The development of viscosity-sensitive fluorescent probes utilizes substituted 2-phenylbenzo[g]quinoxaline derivatives. These compounds, through their fluorescence properties in response to varied viscosity, reveal the potential use in detecting and measuring viscosity, playing a crucial role in understanding dynamic biological systems (Wang et al., 2009).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2-fluorobenzaldehyde with 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a base to form the intermediate 3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione. The intermediate is then subjected to a cyclization reaction to form the final product.", "Starting Materials": [ "2-fluorobenzaldehyde", "3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione", "Base" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a base to form the intermediate 3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Cyclization of the intermediate to form the final product." ] } | |

Número CAS |

899900-76-6 |

Nombre del producto |

3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione |

Fórmula molecular |

C23H19FN2O2 |

Peso molecular |

374.415 |

Nombre IUPAC |

3-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C23H19FN2O2/c1-2-16-11-13-18(14-12-16)26-22(27)19-8-4-6-10-21(19)25(23(26)28)15-17-7-3-5-9-20(17)24/h3-14H,2,15H2,1H3 |

Clave InChI |

DFJLZPFPJLRDDJ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2575781.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate](/img/structure/B2575783.png)

![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)

![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)

![cyclopropyl-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B2575796.png)